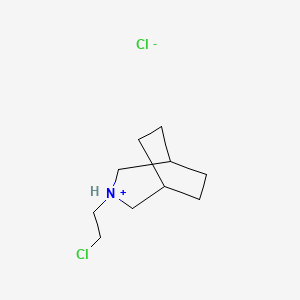
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is a chemical compound with the molecular formula C10H19N1Cl2. It is known for its unique bicyclic structure, which includes a nitrogen atom and a chloroethyl group. This compound is often used in scientific research and industrial applications due to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride typically involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This intermediate then undergoes further reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including chlorination, cyclization, and purification, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in redox reactions.
Cyclization Reactions: The compound can form additional rings under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, diethanolamine, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the bicyclic structure .
Applications De Recherche Scientifique
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloroethyl)-3-azabicyclo(3.2.2)nonane hydrochloride
- 3-(2-Methylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride
- 3-(2-Phenylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride
Uniqueness
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is unique due to its specific chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1990-78-9 |
|---|---|
Formule moléculaire |
C10H19Cl2N |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-3-azoniabicyclo[3.2.2]nonane;chloride |
InChI |
InChI=1S/C10H18ClN.ClH/c11-5-6-12-7-9-1-2-10(8-12)4-3-9;/h9-10H,1-8H2;1H |
Clé InChI |
FLQTVVCVTVCLHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C[NH+](C2)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
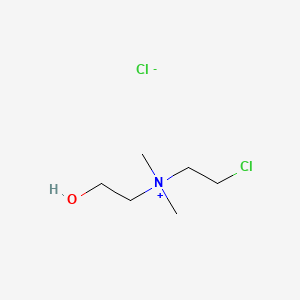
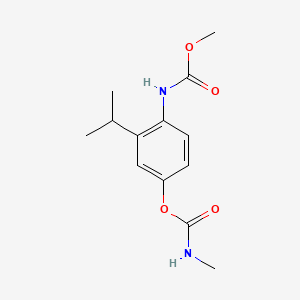

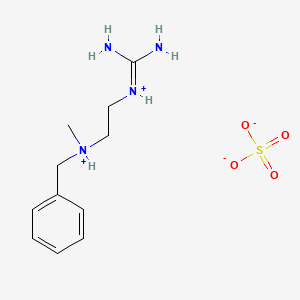
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)


![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
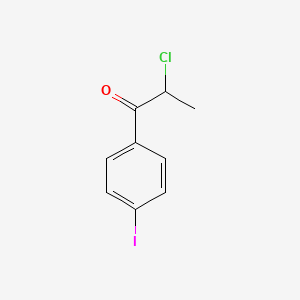
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)

